molecular formula C11H9N3O B13652400 2-Phenylpyrimidine-4-carboxamide

2-Phenylpyrimidine-4-carboxamide

Cat. No.: B13652400
M. Wt: 199.21 g/mol
InChI Key: ASXFPMPUSPNUQM-UHFFFAOYSA-N
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Description

2-Phenylpyrimidine-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by a pyrimidine ring substituted with a phenyl group at the second position and a carboxamide group at the fourth position. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for scientific research and pharmaceutical applications .

Preparation Methods

The synthesis of 2-Phenylpyrimidine-4-carboxamide typically involves the reaction of 2-aminopyrimidine with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux, and the product is isolated through crystallization or chromatography .

Industrial production methods for this compound may involve more scalable approaches, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce waste and improve yield, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

2-Phenylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Phenylpyrimidine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By modulating these pathways, the compound can exert its therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

2-phenylpyrimidine-4-carboxamide

InChI

InChI=1S/C11H9N3O/c12-10(15)9-6-7-13-11(14-9)8-4-2-1-3-5-8/h1-7H,(H2,12,15)

InChI Key

ASXFPMPUSPNUQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)C(=O)N

Origin of Product

United States

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